molecular formula C8H6FN B13127861 4-Ethynyl-2-fluoro-5-methylpyridine

4-Ethynyl-2-fluoro-5-methylpyridine

Cat. No.: B13127861
M. Wt: 135.14 g/mol
InChI Key: JJUFHELSWWPBGI-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluoro substituents on the pyridine ring. These substituents confer distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-5-methylpyridine typically involves multi-step organic reactions. One common method includes the use of fluorinated intermediates and ethynylation reactions. For instance, starting from 2-fluoro-5-methylpyridine, an ethynyl group can be introduced using ethynylation reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions and the use of advanced fluorinating agents are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Ethynyl-2-fluoro-5-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluoro-5-methylpyridine is influenced by its electronic properties. The fluoro substituent exerts an electron-withdrawing effect, which can modulate the reactivity of the pyridine ring. This modulation affects the compound’s interaction with molecular targets, such as enzymes or receptors, and influences its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-2-fluoro-5-methylpyridine is unique due to the combination of ethynyl and fluoro substituents, which confer specific electronic and steric effects. These effects make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

4-ethynyl-2-fluoro-5-methylpyridine

InChI

InChI=1S/C8H6FN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3

InChI Key

JJUFHELSWWPBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C#C)F

Origin of Product

United States

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